2,3,8-Trimethyldecane

Catalog No.
S15979674
CAS No.
62238-14-6
M.F
C13H28
M. Wt
184.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,8-Trimethyldecane

CAS Number

62238-14-6

Product Name

2,3,8-Trimethyldecane

IUPAC Name

2,3,8-trimethyldecane

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

InChI

InChI=1S/C13H28/c1-6-12(4)9-7-8-10-13(5)11(2)3/h11-13H,6-10H2,1-5H3

InChI Key

DXHBSDCNOWJBQW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCC(C)C(C)C

2,3,8-Trimethyldecane is an organic compound classified as a branched alkane, with the molecular formula C13H28\text{C}_{13}\text{H}_{28} and a molecular weight of approximately 184.36 g/mol. This compound features a decane backbone with three methyl groups attached at the 2nd, 3rd, and 8th carbon positions. It is typically a colorless liquid at room temperature and is known for its distinct structural arrangement that influences its physical and chemical properties, including boiling point and density.

As a branched alkane, 2,3,8-trimethyldecane primarily undergoes reactions characteristic of alkanes. The main types of reactions include:

  • Oxidation: This process converts the alkane into alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate or chromic acid.
  • Substitution: Halogenation reactions can occur where hydrogen atoms are substituted with halogen atoms (e.g., chlorine or bromine), typically requiring ultraviolet light or heat to initiate.
  • Cracking: Under high temperatures, the compound can undergo thermal cracking to yield smaller hydrocarbons.

These reactions are essential for understanding the reactivity of 2,3,8-trimethyldecane in various chemical processes.

Research indicates that methylated alkanes like 2,3,8-trimethyldecane are often found in biological contexts such as cancer. They are typically products of oxidative stress and may play roles in cellular signaling or metabolic pathways associated with disease states. The specific biological activities of this compound are still under investigation, particularly regarding its potential antioxidant properties and effects on cellular metabolism.

Several methods exist for synthesizing 2,3,8-trimethyldecane:

  • Alkylation Reactions: One common method involves the alkylation of decane with methylating agents. For example, the reaction of decane with methyl iodide in the presence of a strong base like sodium hydride can yield this compound.
  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of specific olefins can be employed to produce this compound efficiently.
  • Grignard Reactions: Another synthetic route includes the reaction of Grignard reagents with suitable carbonyl compounds under controlled conditions to achieve desired branching.

These methods are optimized for high yields and purity to meet various application requirements.

2,3,8-Trimethyldecane finds utility in several areas:

  • Research: It is often used in studies related to hydrocarbon behavior and properties due to its unique structure.
  • Industrial Processes: The compound may be utilized as an intermediate in the synthesis of more complex organic molecules or in formulations requiring specific hydrocarbon characteristics.
  • Fuel Additives: Its branching structure can influence combustion properties, making it a candidate for use as an additive in fuels to enhance performance.

Interaction studies involving 2,3,8-trimethyldecane focus on its behavior in biological systems and its interactions with other chemical entities. Preliminary findings suggest that it may interact with various enzymes or receptors involved in metabolic pathways. Further research is needed to elucidate these interactions fully and understand their implications for health and disease.

Several compounds share structural similarities with 2,3,8-trimethyldecane. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2,2,4-TrimethylpentaneC13H28\text{C}_{13}\text{H}_{28}Different branching pattern affecting physical properties
2,5-DimethylhexaneC8H18\text{C}_{8}\text{H}_{18}Fewer methyl groups leading to different reactivity
2-MethylundecaneC11H24\text{C}_{11}\text{H}_{24}Longer carbon chain influencing boiling point

Uniqueness: The specific branching pattern of 2,3,8-trimethyldecane contributes to its unique physical and chemical properties compared to these similar compounds. This distinct structure makes it valuable for research applications where precise molecular characteristics are required.

XLogP3

6.4

Exact Mass

184.219100893 g/mol

Monoisotopic Mass

184.219100893 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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